molecular formula C11H17N3O2S B2903207 Methyl 2-{2-[(piperidin-1-yl)amino]-1,3-thiazol-4-yl}acetate CAS No. 1553451-61-8

Methyl 2-{2-[(piperidin-1-yl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B2903207
CAS No.: 1553451-61-8
M. Wt: 255.34
InChI Key: ZDRWFYUVIQBTNS-UHFFFAOYSA-N
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Description

Methyl 2-{2-[(piperidin-1-yl)amino]-1,3-thiazol-4-yl}acetate is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a piperidin-1-ylamino group and at the 4-position with a methyl acetate moiety. This compound serves as a critical building block in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes and receptors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[2-(piperidin-1-ylamino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-16-10(15)7-9-8-17-11(12-9)13-14-5-3-2-4-6-14/h8H,2-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRWFYUVIQBTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC(=N1)NN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

This classical method involves reacting α-bromoacetate derivatives with thiourea under basic conditions. For example, ethyl α-bromoacetate reacts with thiourea in ethanol under reflux to yield ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate. Key parameters include:

Reagent Solvent Temperature Yield
Ethyl α-bromoacetate Ethanol Reflux 65–70%

Mechanism :

  • Nucleophilic attack by thiourea’s sulfur on the α-carbon of the bromoester.
  • Cyclization via intramolecular displacement of bromide to form the thiazole ring.

Thioamide Cyclization

An alternative route utilizes Boc-protected glycine derivatives converted to thioamides using Lawesson’s reagent. Subsequent cyclization with ethyl α-bromoacetate in tetrahydrofuran (THF) yields the thiazole intermediate:

$$
\text{Boc-glycine} \xrightarrow{\text{Lawesson's reagent}} \text{Thioamide} \xrightarrow{\text{α-bromoacetate}} \text{Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate}
$$

Optimization :

  • Neutralization with calcium carbonate minimizes racemization during cyclization.
  • Polar aprotic solvents (e.g., DMF) enhance reaction rates but require inert atmospheres.

Esterification of the Acetic Acid Moiety

The final step involves converting the carboxylic acid or ethyl ester to the methyl ester.

Acid-Catalyzed Esterification

The carboxylic acid intermediate reacts with methanol in the presence of sulfuric acid:

$$
\text{2-{2-[(Piperidin-1-yl)amino]thiazol-4-yl}acetic acid} + \text{MeOH} \xrightarrow{\text{H₂SO₄}} \text{Methyl ester}
$$

Catalyst Methanol Ratio Temperature Yield
H₂SO₄ 10:1 Reflux 90–95%

Transesterification

Ethyl esters are converted to methyl esters using titanium(IV) isopropoxide as a catalyst:

$$
\text{Ethyl ester} + \text{MeOH} \xrightarrow{\text{Ti(OiPr)₄}} \text{Methyl ester}
$$

Catalyst Temperature Yield
Ti(OiPr)₄ 60°C 88%

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

  • Thiazole Formation : Microreactors with residence times <5 minutes improve cyclization kinetics.
  • Reductive Amination : Fixed-bed reactors packed with immobilized STAB reduce reagent waste.
  • Esterification : Reactive distillation columns simultaneously remove water, driving equilibrium toward ester formation.

Purification and Characterization

Final purification uses column chromatography (silica gel, chloroform/methanol) or recrystallization from ethyl acetate/hexane. Key analytical data:

  • ¹H NMR (CDCl₃): δ 1.45–1.60 (m, 6H, piperidine), 3.72 (s, 3H, OCH₃), 4.10 (s, 2H, CH₂COO).
  • MS (ESI) : m/z 255.34 [M+H]⁺.

Comparative Analysis of Methods

Step Method Yield Cost Scalability
Thiazole formation Hantzsch synthesis 65–70% Low Moderate
Thioamide cyclization 75–80% High High
Amination Reductive amination 85–91% Medium High
Nucleophilic substitution 60–68% Low Low
Esterification Acid-catalyzed 90–95% Low High
Transesterification 88% Medium Moderate

Challenges and Optimization

  • Racemization : Thiazole synthesis from chiral precursors may require low temperatures and non-polar solvents to retain stereochemistry.
  • Piperidine Solubility : Using DMF as a solvent improves nucleophilic substitution kinetics but necessitates post-reaction dialysis.
  • Catalyst Recycling : Immobilized Ti(OiPr)₄ on mesoporous silica reduces costs in transesterification.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[(piperidin-1-yl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen or carbon atoms.

Scientific Research Applications

Methyl 2-{2-[(piperidin-1-yl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound featuring a piperidine ring, a thiazole ring, and an ester functional group. It is of interest in medicinal chemistry and organic synthesis because of its potential biological activities and versatile chemical properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It is used as an intermediate in the synthesis of more complex organic molecules.
  • Biology It is investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
  • Medicine It is explored for its potential therapeutic effects in treating various diseases.
  • Industry It is utilized in the development of new materials and chemical processes.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
  • Substitution Nucleophilic substitution reactions can occur at the piperidine or thiazole rings.

Properties

The compound has a molecular weight of 255.34 g/mol and the molecular formula C11H17N3O2SC_{11}H_{17}N_{3}O_{2}S . The compound's SMILES notation is COC(=O)Cc1csc(NN2CCCCC2)n1 .

Safety and Hazards

GHS classifications include :

  • H302: Harmful if swallowed
  • H312: Harmful in contact with skin
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation
  • H332: Harmful if inhaled
  • H335: May cause respiratory irritation

Mechanism of Action

The mechanism of action of Methyl 2-{2-[(piperidin-1-yl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Thiazole Derivatives with Varied Substituents

Ethyl 2-(2-Amino-1,3-thiazol-4-yl)acetate
  • Structure: Ethyl ester with a 2-amino-thiazole group.
  • Key Differences: Lacks the piperidinylamino substituent, instead featuring a primary amino group at the 2-position of the thiazole.
  • Applications : Widely used as a precursor for synthesizing bi-heterocyclic propanamides (e.g., urease inhibitors) .
  • Synthesis : Derived from hydrazine hydrate reactions with ethyl esters, forming hydrazides for subsequent heterocyclization .
Methyl 2-(2-Acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate
  • Structure : Contains a 4,5-dihydrothiazole ring with an acetamido group.
  • Key Differences : The saturated thiazole ring and acetamido substituent reduce aromaticity, altering electronic properties and hydrogen-bonding capacity compared to the target compound .
2-{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic Acid
  • Structure: Features a 5-chloropyridinylamino group at the 2-position and a carboxylic acid at the 4-position.

Piperidine-Containing Analogs

Methyl [4-(1,3-Thiazol-2-yl)piperazin-1-yl]acetate
  • Structure : Piperazine ring linked to a thiazole via a methyl acetate group.
  • Key Differences : The piperazine moiety introduces additional hydrogen-bonding sites and basicity, contrasting with the piperidine group in the target compound .
Ethyl {[4-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]thio}acetate
  • Structure : Combines pyrimidine and pyrazole rings with a thioether linkage.
  • Key Differences : The absence of a thiazole core and presence of sulfur-based linkages alter electronic properties and metabolic stability .

Functional Group Impact on Properties

Compound Substituent at Thiazole 2-Position Ester Group Key Properties
Target Compound Piperidin-1-ylamino Methyl High lipophilicity, moderate solubility, potential CNS penetration
Ethyl 2-(2-Amino-1,3-thiazol-4-yl)acetate Amino Ethyl Higher aqueous solubility, precursor for urease inhibitors
2-{2-[(5-Chloropyridin-2-yl)amino]-... 5-Chloropyridinylamino Carboxylic acid Enhanced polarity, suitable for ionic interactions in enzyme binding
Methyl [4-(1,3-Thiazol-2-yl)piperazin-1-yl]acetate Piperazine Methyl Increased basicity, potential for multi-target engagement

Biological Activity

Methyl 2-{2-[(piperidin-1-yl)amino]-1,3-thiazol-4-yl}acetate (CAS No. 1553451-61-8) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a thiazole ring, and an ester functional group, making it a candidate for various therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant case studies.

Molecular Formula

  • Molecular Formula : C₁₁H₁₇N₃O₂S
  • Molecular Weight : 255.34 g/mol

Structural Features

The structure of this compound includes:

  • A piperidine ring , which may enhance binding affinity to biological targets.
  • A thiazole ring , known for its role in various biological activities.
  • An ester group , contributing to the compound's reactivity and stability in biological systems.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to alterations in their activity. This can result in various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 31.25 µg/mL for Gram-positive bacteria . The presence of the thiazole moiety is often linked to enhanced antimicrobial properties.

Anticancer Potential

This compound has been investigated for its anticancer potential. In vitro studies suggest that compounds with similar structures can inhibit the growth of cancer cell lines by targeting key cellular pathways. For example, one study noted that thiazole-based compounds displayed cytotoxicity against Jurkat and A-431 cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

Study on Anticancer Activity

A study published in Drug Target Insights evaluated various thiazole derivatives for their anticancer properties. This compound was included among compounds tested for cytotoxicity against different cancer cell lines. The results indicated that the compound exhibited significant growth inhibition, suggesting its potential as a lead compound in cancer therapy .

Comparative Analysis of Similar Compounds

Comparative studies have been conducted on this compound and structurally similar compounds such as Methyl 2-{2-[(morpholin-1-yl)amino]-1,3-thiazol-4-yl}acetate. These studies revealed that modifications in the nitrogen-containing ring can significantly affect biological activity and binding affinity to target proteins .

Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against Gram-positive bacteria with MIC values around 31.25 µg/mL
AnticancerSignificant growth inhibition in Jurkat and A-431 cell lines; IC50 values comparable to doxorubicin
Enzyme InhibitionPotential inhibition of Na+/K(+)-ATPase and Ras oncogene activity

Structure–Activity Relationship (SAR)

The SAR analysis indicates that:

  • The presence of electronegative substituents enhances biological activity.
  • Modifications in the piperidine or thiazole rings can lead to variations in potency and selectivity against different biological targets .

Q & A

Q. Optimization Tips :

  • Temperature Control : Maintain reflux temperatures (±5°C) to avoid side reactions.
  • Catalysts : Add triethylamine or DMAP to enhance reaction efficiency .
  • Solvent Selection : Polar solvents improve solubility of intermediates but may require inert atmospheres to prevent hydrolysis .

Advanced: How can structural contradictions in crystallographic data for this compound be resolved?

Methodological Answer :
Crystallographic discrepancies (e.g., bond-length anomalies or disorder in piperidine rings) require:

Data Validation : Cross-check SHELXL refinement parameters (e.g., R-factor convergence and electron density maps) .

Twinned Data Handling : Use SHELXE to deconvolute overlapping reflections in cases of twinning .

Hydrogen Bond Analysis : Validate intermolecular interactions (C—H···π, N—H···O) via PLATON to ensure structural consistency .

Example : In a related nickel(II) complex, C—H···π interactions were critical for resolving chain-like packing ambiguities in the monoclinic P21/c space group .

Basic: Which spectroscopic techniques are most reliable for characterizing the purity and structure of this compound?

Q. Methodological Answer :

NMR Spectroscopy :

  • 1H/13C NMR : Confirm thiazole ring protons (δ 6.8–7.2 ppm) and piperidine NH (δ 2.5–3.0 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the acetate and piperidine regions .

HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Mass Spectrometry (HRMS) : Validate molecular weight with ESI+ or MALDI-TOF .

Advanced: How can computational methods predict the compound’s interaction with biological targets like kinases or bacterial enzymes?

Q. Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets or bacterial cell wall enzymes. Focus on:

  • Thiazole-Piperidine Motif : Hydrogen bonding with catalytic residues (e.g., Lys73 in E. coli MurB) .
  • Steric Fit : Adjust substituents (e.g., methyl ester) to avoid clashes with hydrophobic pockets .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

Case Study : Analogous thiazole-tetrazole hybrids showed kinase inhibition (IC50 < 1 µM) via conserved salt bridges with Asp381 in VEGFR2 .

Advanced: What strategies address contradictions in biological activity data across different assay systems?

Q. Methodological Answer :

Assay Standardization :

  • Cell-Free vs. Cellular Assays : Compare enzymatic IC50 (cell-free) with EC50 (cell-based) to account for membrane permeability differences .
  • Positive Controls : Use staurosporine (kinase inhibition) or ampicillin (bacterial assays) for cross-validation .

Metabolic Stability Testing : Incubate with liver microsomes to identify rapid degradation (e.g., ester hydrolysis) that may skew cellular activity .

Basic: What are the stability considerations for storing this compound under laboratory conditions?

Q. Methodological Answer :

Temperature : Store at –20°C in amber vials to prevent photodegradation.

Moisture Control : Use desiccants (silica gel) to avoid ester hydrolysis .

Solvent Compatibility : Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers unless used immediately .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications to enhance target selectivity?

Q. Methodological Answer :

Piperidine Substitution : Replace piperidin-1-yl with morpholine to reduce off-target binding (e.g., GPCRs) while retaining kinase affinity .

Ester Bioisosteres : Substitute methyl ester with tert-butyl or pivaloyloxymethyl (POM) groups to improve metabolic stability .

Thiazole Ring Halogenation : Introduce fluorine at C5 to enhance bacterial membrane penetration .

Data-Driven Example : Ethyl tetrazole analogs showed a 10-fold selectivity increase for cancer cell lines (HeLa vs. HEK293) via logP optimization .

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